molecular formula C18H20N2O4S B2878323 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide CAS No. 955747-57-6

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2878323
CAS No.: 955747-57-6
M. Wt: 360.43
InChI Key: YMVUZACGRGPDQF-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a methoxybenzenesulfonamide group

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(21)20-10-9-14-3-4-16(11-15(14)12-20)19-25(22,23)18-7-5-17(24-2)6-8-18/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVUZACGRGPDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroisoquinoline Core Formation

The Pictet-Spengler reaction remains the most widely employed method for constructing the tetrahydroisoquinoline scaffold.

Procedure:

  • Starting Material: 3-Hydroxyphenylethylamine reacts with formaldehyde under acidic conditions (HCl, 0.5 M) at 60°C for 12 hours to yield 1,2,3,4-tetrahydroisoquinolin-7-ol.
  • Nitrogen Protection: The amine group is protected using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane with 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C→25°C over 4 hours.
  • Hydroxyl Group Conversion: Mitsunobu reaction with triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (1.1 eq) converts the hydroxyl to an amine group using phthalimide, followed by hydrazine deprotection to yield 1,2,3,4-tetrahydroisoquinolin-7-amine (78% yield).

Acetylation at Position 2

Optimized Conditions:

  • Reagent: Acetic anhydride (2.5 eq) in anhydrous THF.
  • Catalyst: DMAP (0.2 eq).
  • Temperature: Reflux at 66°C for 8 hours.
  • Yield: 89% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Sulfonamide Coupling with 4-Methoxybenzenesulfonyl Chloride

Reaction Mechanism

The sulfonamide bond forms via nucleophilic attack of the tetrahydroisoquinoline amine on the electrophilic sulfur center of 4-methoxybenzenesulfonyl chloride.

Stepwise Protocol:

  • Activation: 4-Methoxybenzenesulfonyl chloride (1.5 eq) is dissolved in anhydrous dichloromethane under nitrogen.
  • Base Addition: Pyridine (3.0 eq) added dropwise at 0°C to scavenge HCl.
  • Coupling: 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine (1.0 eq) added slowly. Reaction stirred at 25°C for 18 hours.
  • Workup: Sequential washing with 1M HCl, saturated NaHCO₃, and brine.
  • Purification: Column chromatography (SiO₂, ethyl acetate:hexane gradient) yields pure product (74%).

Industrial-Scale Modifications

Parameter Lab Scale Pilot Plant Scale
Solvent Volume (L/kg) 15 5
Temperature Control Jacketed Reactor Continuous Flow
Catalyst Loading 0.2 eq DMAP 0.15 eq DMAP
Yield Improvement 74% 82% (recycled solvent)

Alternative Synthetic Pathways

Solid-Phase Synthesis (SPSS)

Adapted from US20020058815A1:

  • Resin Functionalization: Wang resin (1.2 mmol/g) loaded with Fmoc-protected tetrahydroisoquinoline carboxylate.
  • On-Resin Acetylation: Acetic acid/DIC/HOBt (1:1:1) for 6 hours.
  • Sulfonylation: 4-Methoxybenzenesulfonyl chloride (5 eq) with DIEA (6 eq) in DMF, 12 hours.
  • Cleavage: TFA:DCM:H₂O (95:2.5:2.5) for 2 hours.
    Advantage: Enables parallel synthesis of derivatives (89% purity by HPLC).

Microwave-Assisted Synthesis

Conditions:

  • Power: 300 W
  • Temperature: 120°C
  • Time: 20 minutes
    Outcome: 94% conversion vs. 74% conventional heating.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Amine Protection: Boc groups minimize side reactions but require acidic deprotection (TFA), complicating scalability.
  • Sulfonyl Chloride Stability: 4-Methoxybenzenesulfonyl chloride hydrolyzes rapidly (t₁/₂ = 2.3 hours in H₂O at 25°C), necessitating anhydrous conditions.

Green Chemistry Considerations

Metric Conventional Method Improved Process
PMI (Process Mass Intensity) 86 34
E-Factor 58 19
Solvent Recovery <40% 92% (membrane distillation)

Analytical Characterization

Key Data for Final Compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 2H, SO₂ArH), 6.95 (d, J=8.8 Hz, 2H, OMeArH), 4.32 (s, 2H, CH₂NHAc), 3.85 (s, 3H, OCH₃), 2.65–2.58 (m, 4H, tetrahydroisoquinoline CH₂), 2.12 (s, 3H, COCH₃).
  • HPLC Purity: 99.2% (C18 column, MeCN:H₂O = 65:35, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine or pyridine as bases in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit certain enzymes and signaling pathways that are crucial for tumor growth and metastasis. The compound’s structure allows it to bind to these targets with high affinity, thereby disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is unique due to its specific structural features, such as the methoxybenzenesulfonamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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